molecular formula C16H14FNO4 B7747641 2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid

2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid

Cat. No.: B7747641
M. Wt: 303.28 g/mol
InChI Key: KTYKXXHHZUCCAG-UHFFFAOYSA-N
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Description

2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid is an organic compound that features a fluorinated phenyl group attached to a carbamoyl group, which is further connected to a phenoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a suitable isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 4-hydroxyphenylpropanoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include primary amines.

    Substitution: Products may include phenyl ethers or other substituted phenyl derivatives.

Scientific Research Applications

2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(4-Chlorophenyl)carbamoyl]phenoxy]propanoic acid
  • 2-[4-[(4-Bromophenyl)carbamoyl]phenoxy]propanoic acid
  • 2-[4-[(4-Methylphenyl)carbamoyl]phenoxy]propanoic acid

Uniqueness

2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)carbamoyl]phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-10(16(20)21)22-14-8-2-11(3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYKXXHHZUCCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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